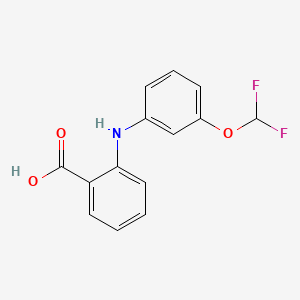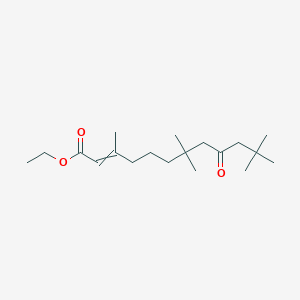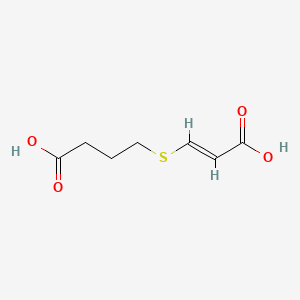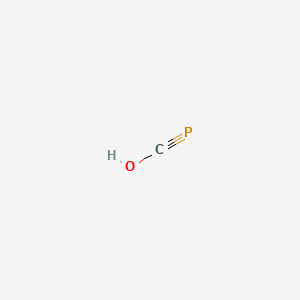
Phosphanylidynemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphanylidynemethanol is a unique organophosphorus compound characterized by the presence of a phosphorus atom double-bonded to a carbon atom, which is also bonded to a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphanylidynemethanol typically involves the reaction of a phosphine with formaldehyde under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
R3P+CH2O→R3P=CH2OH
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Phosphanylidynemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a phosphanylidenemethanone.
Reduction: The compound can be reduced to form phosphanylidenemethane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: Phosphanylidenemethanone.
Reduction: Phosphanylidenemethane.
Substitution: Various substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Phosphanylidynemethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of phosphanylidynemethanol involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its unique structure allows it to form stable complexes with metal ions, which can modulate its activity and specificity.
Comparación Con Compuestos Similares
Phosphanylidynemethanol is unique compared to other organophosphorus compounds due to its specific structure and reactivity. Similar compounds include:
Phosphinidenes: Compounds with a phosphorus atom double-bonded to a carbon atom but lacking the hydroxyl group.
Phosphanylidenemethane: A reduced form of this compound.
Phosphanylidenemethanone: An oxidized form of this compound.
These compounds share some reactivity patterns but differ in their specific applications and stability.
This compound stands out due to its versatility and potential for various applications in scientific research and industry. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Propiedades
Número CAS |
52322-98-2 |
|---|---|
Fórmula molecular |
CHOP |
Peso molecular |
59.992 g/mol |
Nombre IUPAC |
phosphanylidynemethanol |
InChI |
InChI=1S/CHOP/c2-1-3/h2H |
Clave InChI |
OUMCHNPMALRRAV-UHFFFAOYSA-N |
SMILES canónico |
C(#P)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


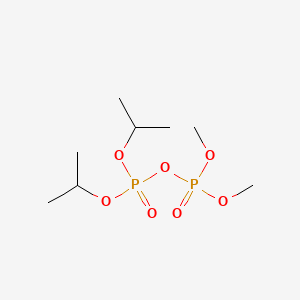
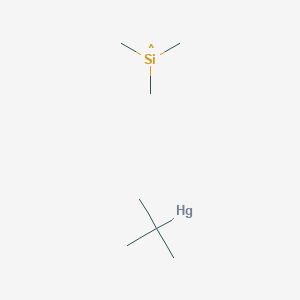
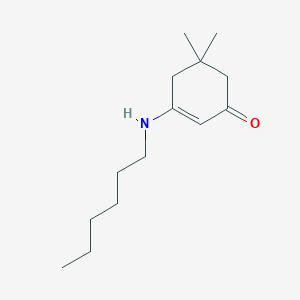
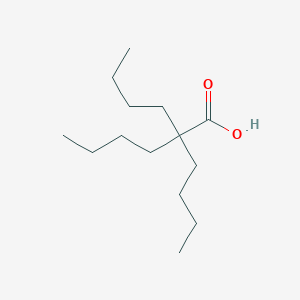
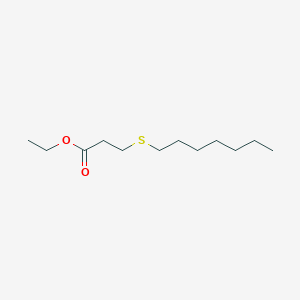
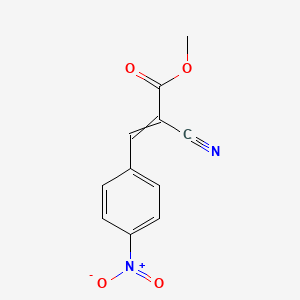

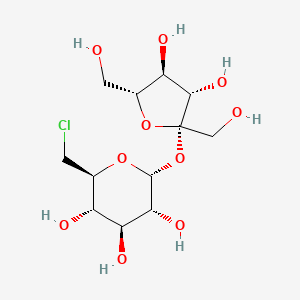
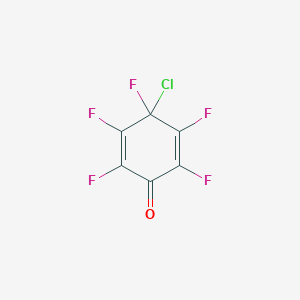
![[2-Nitro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14655553.png)
![Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol](/img/structure/B14655556.png)
